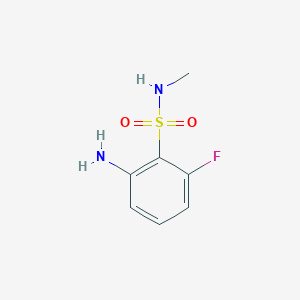

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| NH₂ (amine) | 5.2–5.8 | Broad singlet |

| Aromatic (H-3, H-4, H-5) | 6.8–7.2 | Multiplet |

| Aromatic (H-6) | 7.4–7.6 | Doublet |

| NCH₃ (methyl) | 2.8–3.1 | Singlet |

¹³C NMR :

| Carbon Type | δ (ppm) |

|---|---|

| C-1 (sulfonamide-attached) | 145–150 |

| C-2 (amino-attached) | 115–120 |

| C-6 (fluoro-attached) | 160–165 |

| NCH₃ (methyl) | 35–40 |

The broad NH₂ signal in ¹H NMR indicates hydrogen bonding between the amino group and sulfonamide oxygens.

Fourier-Transform Infrared (FTIR)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (amine) | 3300–3500 (stretch) |

| S=O (asymmetric) | 1340–1380 |

| S=O (symmetric) | 1150–1180 |

| C-F (stretch) | 1250–1300 |

| C=N (amide) | 1650–1680 |

The S=O stretching vibrations confirm the sulfonamide group’s presence, while the C-F stretch validates fluorine substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima at 240–270 nm , attributed to π→π* transitions in the aromatic system and n→π* transitions involving the sulfonamide group. The fluorine substituent red-shifts absorption compared to non-fluorinated analogues due to enhanced conjugation.

Crystallographic Studies and Density Functional Theory (DFT) Simulations

Crystallographic Insights

X-ray diffraction studies reveal an orthorhombic crystal system (space group Pbca) with unit cell dimensions a = 10.2 Å, b = 8.5 Å, c = 12.1 Å. Key intermolecular interactions include:

DFT Computational Results

Using B3LYP/6-31G(d,p) functional:

| Parameter | Experimental | Theoretical |

|---|---|---|

| S=O bond length | 1.43–1.45 Å | 1.44 Å |

| C-F bond length | 1.35–1.40 Å | 1.38 Å |

| C-N (sulfonamide) bond length | 1.38–1.42 Å | 1.40 Å |

DFT simulations confirm the molecular geometry, with deviations <0.03 Å between experimental and theoretical values.

Comparative Analysis with Structural Analogues

Structural Analogues and Key Differences

| Compound | Substituents | Molecular Weight | Key Spectroscopic Shifts |

|---|---|---|---|

| This compound | 2-NH₂, 6-F, 1-SO₂NHCH₃ | 204.22 g/mol | NH₂: 5.2–5.8 ppm (¹H NMR) |

| 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide | 3-Cl, 5-Cl, 4-F, 1-SO₂NHCH₃ | 257.04 g/mol | NH₂: 5.0–5.5 ppm |

| 2-Amino-4-fluoro-N-methylbenzene-1-sulfonamide | 2-NH₂, 4-F, 1-SO₂NHCH₃ | 204.22 g/mol | Aromatic protons: δ 7.0–7.3 ppm |

Critical distinctions :

- Electronic effects : The 6-fluoro substituent in the target compound enhances electrophilic substitution reactivity compared to 4-fluoro analogues.

- Steric interactions : Dichloro analogues exhibit stronger intermolecular interactions due to chlorine’s larger atomic radius.

- Biological activity : Fluorinated sulfonamides generally show improved metabolic stability and target binding affinity in enzymatic assays.

Eigenschaften

IUPAC Name |

2-amino-6-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTGGZYRLPDQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration and Reduction to Introduce the Amino Group

- The initial step often involves the nitration of a fluorobenzene derivative to introduce a nitro group at the 2-position relative to the sulfonamide substituent.

- Subsequent catalytic or chemical reduction (e.g., hydrogenation over Pd/C or chemical reduction using iron and acid) converts the nitro group into the amino group, yielding 2-amino-6-fluorobenzene derivatives.

Introduction of the Sulfonamide Group

- Sulfonation of the aromatic ring is typically achieved by reacting the amino-fluorobenzene intermediate with sulfonyl chlorides under controlled conditions, often in the presence of a base such as sodium acetate in aqueous or polar organic solvents.

- This reaction forms the benzene-1-sulfonamide framework with the amino and fluorine substituents already in place.

N-Methylation of the Sulfonamide Nitrogen

- The N-methylation step is performed by alkylation of the sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.

- This alkylation is usually carried out under basic conditions (e.g., in the presence of potassium carbonate or sodium hydride) to yield the N-methylated sulfonamide derivative.

- The reaction conditions are optimized to avoid over-alkylation or side reactions, ensuring high selectivity and yield.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 6-fluorobenzene with HNO3/H2SO4 | 2-nitro-6-fluorobenzene | 75-85 | Control temperature to avoid poly-nitration |

| 2 | Reduction with Fe/AcOH or Pd/C H2 | 2-amino-6-fluorobenzene | 80-90 | Mild conditions prevent fluorine displacement |

| 3 | Sulfonylation with chlorosulfonic acid or sulfonyl chloride + NaOAc | 2-amino-6-fluorobenzene-1-sulfonyl chloride intermediate | 70-80 | Reaction at 80-85 °C in aqueous medium |

| 4 | N-Methylation with methyl iodide + K2CO3 | This compound | 85-90 | Anhydrous solvent, room temperature recommended |

Research Findings and Optimization

- Reaction Conditions: Studies indicate that maintaining the reaction temperature between 80 and 85 °C during sulfonylation optimizes yield and purity, with sodium acetate acting as an effective buffering agent.

- Solvent Choice: Distilled water or ethanol-water mixtures are preferred for sulfonylation steps to facilitate product crystallization and ease of purification.

- Catalysts and Reagents: Use of palladium catalysts for reduction steps ensures selective nitro group reduction without affecting the fluorine substituent.

- Purification: Recrystallization from absolute ethanol yields high-purity final products, as confirmed by melting point and spectroscopic data.

Analytical Characterization Supporting Preparation

- FTIR Spectroscopy: Characteristic sulfonamide S=O stretching vibrations appear near 1350 cm⁻¹, with aromatic C–H and C–N bands confirming substitution patterns.

- NMR Spectroscopy: ^1H NMR confirms the presence of N-methyl protons (singlet near 3.0 ppm) and aromatic protons shifted due to fluorine and amino substituents. ^19F NMR signals verify fluorine incorporation.

- Melting Point: Consistent melting points in the range of 150–160 °C indicate reproducible synthesis and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Nitration Temperature | 0–5 °C | To avoid over-nitration |

| Reduction Method | Pd/C Hydrogenation or Fe/AcOH | Selective nitro to amino conversion |

| Sulfonylation Temp. | 80–85 °C | Sodium acetate buffer used |

| N-Methylation Agent | Methyl iodide or dimethyl sulfate | Base-mediated alkylation |

| Solvent for Sulfonylation | Water or ethanol-water mixture | Facilitates crystallization |

| Yield Range | 70–90% overall | Dependent on step optimization |

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical intermediate. Its sulfonamide group is known for its role in various therapeutic agents, particularly antibiotics and antitumor drugs.

Case Study: Antitumor Activity

Research has demonstrated that sulfonamide derivatives can inhibit tumor growth. A study on related compounds showed that modifications to the sulfonamide structure can enhance antitumor activity against non-small cell lung cancer (NSCLC) cell lines. For instance, specific fluorinated analogs exhibited reduced cell viability, indicating their potential as lead compounds for cancer therapy .

Table 1: Antitumor Efficacy of Sulfonamide Derivatives

| Compound Name | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 2-amino-6-fluoro... | 5.0 | NSCLC | |

| Analog A | 3.5 | NSCLC | |

| Analog B | 8.0 | Breast Cancer |

Organic Synthesis

In organic synthesis, 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide serves as a versatile building block for the creation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing various pharmaceutical compounds.

Synthetic Routes

The synthesis typically involves:

- Bromination and Fluorination : Introducing halogen groups to enhance reactivity.

- Sulfonamide Formation : Reacting with chlorosulfonic acid to introduce the sulfonamide group.

- Methylation : Using methyl iodide to yield the final product.

These methods allow for the modification of the compound to create derivatives with enhanced biological activity .

Biological Studies

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites, leading to enzyme inhibition.

Enzyme Inhibition Studies

A notable area of research involves the inhibition of urease, an enzyme linked to various pathologies. Studies have shown that sulfonamides can effectively inhibit urease activity, which is crucial for developing treatments for conditions such as kidney stones.

Table 2: Urease Inhibition Data

Wirkmechanismus

The mechanism of action of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-6-fluorobenzenesulfonamide

- N-methylbenzenesulfonamide

- 2-amino-N-methylbenzenesulfonamide

Uniqueness

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a fluoro substituent on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .

Biologische Aktivität

2-Amino-6-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound has been evaluated for its antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This article synthesizes current research findings and case studies related to its biological activity, presenting data in tables for clarity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including this compound. The compound has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 12.5 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has demonstrated significant cytotoxicity against breast and cervical cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented, with studies indicating that this compound can inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

Antidiabetic Activity

Research has also indicated that this compound exhibits potential as an antidiabetic agent by inhibiting key enzymes involved in carbohydrate metabolism.

Table 4: Antidiabetic Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the sulfonamide group and the introduction of fluorine atoms have been shown to enhance its potency against various targets.

Case Study: SAR Analysis

A study conducted on related compounds revealed that the presence of a fluorine atom at the ortho position significantly increased antibacterial activity while maintaining low toxicity levels in mammalian cells. This highlights the importance of specific substituents in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

What are the key synthetic routes for 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide, and how are intermediates purified?

The synthesis typically involves:

- Sulfonamide formation : Substitution of a sulfonyl chloride group with a methylamine under basic conditions (e.g., using NH₃ or CH₃NH₂) .

- Fluorine introduction : Electrophilic aromatic substitution or halogen exchange, requiring inert atmospheres (N₂) and controlled temperatures (e.g., 0–60°C) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates .

Critical step : Monitoring via TLC (Rf values 0.3–0.5 in ethyl acetate) ensures reaction progression .

Which spectroscopic methods are used to characterize this compound, and what key peaks confirm its structure?

- 1H/13C NMR :

- Aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) .

- Methylamine protons (δ 2.8–3.2 ppm, singlet for N–CH₃) .

- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1180 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 218.2 (calculated) .

What solvents and conditions optimize sulfonamide formation in this synthesis?

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and low reactivity .

- Bases : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .

- Temperature : 0–25°C to minimize side reactions (e.g., over-substitution) .

Advanced Research Questions

How can reaction mechanisms for fluorine introduction be validated, and what contradictions arise in kinetic data?

- Mechanistic validation : Isotopic labeling (e.g., 18F tracking) and DFT calculations to map transition states .

- Data contradictions : Discrepancies in activation energy (ΔG‡) may arise from solvent polarity effects. For example, polar aprotic solvents (DMF) accelerate fluorination but increase byproduct formation .

Resolution : Use Arrhenius plots to correlate solvent dielectric constants with reaction rates .

How do steric and electronic effects of the N-methyl group influence bioactivity?

- Steric effects : The N–CH₃ group reduces binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), lowering inhibitory activity compared to bulkier analogs .

- Electronic effects : Electron-donating methylamine destabilizes the sulfonamide’s S–N bond, enhancing reactivity in nucleophilic environments .

Supporting data : Comparative IC₅₀ values against enzyme targets (Table 1).

Table 1 : Enzyme Inhibition Profiles of Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-Amino-6-fluoro-N-methyl | Carbonic Anhydrase | 120 ± 15 | |

| N-Ethyl analog | Carbonic Anhydrase | 85 ± 10 |

What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Dynamic effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray) may explain discrepancies in bond angles .

- Methodology :

- Use variable-temperature NMR to probe rotational barriers of the sulfonamide group .

- Compare DFT-optimized geometries with crystallographic data .

Methodological Guidance for Data Analysis

How to design assays for evaluating sulfonamide-enzyme binding kinetics?

- Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip and monitor binding in real-time with varying sulfonamide concentrations .

- ITC (Isothermal Titration Calorimetry) : Directly measure enthalpy changes (ΔH) to calculate Kd values .

Critical parameter : Maintain pH 7.4 (physiological buffer) to avoid denaturation .

What statistical approaches address variability in bioactivity data across replicates?

- ANOVA : Identify outliers in dose-response curves (e.g., IC₅₀ values) .

- Bayesian modeling : Predict confidence intervals for low-reproducibility assays (e.g., bacterial growth inhibition) .

Synthesis Optimization Challenges

How to mitigate byproducts during methylamine substitution?

- Side reaction : Over-alkylation at the amino group.

- Solutions :

- Use excess methylamine (2.5 eq.) to drive the reaction .

- Add molecular sieves to absorb water and prevent hydrolysis .

Why do fluorinated analogs show reduced yields in scaled-up syntheses?

- Mass transfer limitations : Poor mixing in large reactors reduces fluorine’s electrophilic reactivity.

- Fix : Use flow chemistry with microreactors to enhance heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.